Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773769
InChI: InChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
SMILES:
Molecular Formula: C25H20N2O3
Molecular Weight: 396.4 g/mol

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC16773769

Molecular Formula: C25H20N2O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
IUPAC Name methyl 5-formyl-1-tritylpyrazole-4-carboxylate
Standard InChI InChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
Standard InChI Key XSCKANSAFZJTGQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Pyrazole Framework

The pyrazole ring serves as the foundational structure, with nitrogen atoms at positions 1 and 2. Substitutions at positions 1, 4, and 5 distinguish this compound from simpler pyrazole derivatives. The trityl group (C(C6H5)3\text{C}(\text{C}_6\text{H}_5)_3) at position 1 introduces steric bulk, which can influence reaction kinetics and regioselectivity in subsequent transformations. The formyl group (-CHO) at position 5 provides a reactive aldehyde moiety, enabling condensation and nucleophilic addition reactions. Meanwhile, the methyl ester (-COOCH3_3) at position 4 offers a site for hydrolysis or transesterification.

Table 1: Molecular Properties of Methyl 5-Formyl-1-Trityl-1H-Pyrazole-4-Carboxylate

PropertyValue
Molecular FormulaC25H20N2O3\text{C}_{25}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight396.4 g/mol
IUPAC NameMethyl 5-formyl-1-tritylpyrazole-4-carboxylate
Key Functional GroupsTrityl, Formyl, Methyl Ester

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyrazole core. A plausible pathway begins with the tritylation of 1H-pyrazole-4-carboxylate using triphenylmethyl chloride under basic conditions, followed by Vilsmeier-Haack formylation at position 5. Alternative methods may employ directed ortho-metalation (DoM) strategies to achieve regioselective formylation.

Challenges in Synthesis

The steric hindrance imposed by the trityl group complicates reactions at adjacent positions. For example, attempts to introduce substituents at position 3 may require elevated temperatures or specialized catalysts. Additionally, the sensitivity of the formyl group necessitates anhydrous conditions to prevent hydration or oxidation.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The compound’s formyl and ester groups enable diverse transformations:

  • Condensation Reactions: The aldehyde can undergo Knoevenagel condensations with active methylene compounds to yield α,β-unsaturated derivatives.

  • Nucleophilic Additions: Grignard reagents or hydrides may attack the formyl group, generating secondary alcohols or amines.

  • Ester Functionalization: Hydrolysis of the methyl ester produces a carboxylic acid, which can be coupled with amines or reduced to alcohols .

Pharmaceutical Relevance

While direct pharmacological studies are absent, structurally related pyrazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, 5-benzyl-1-methyl-1H-pyrazole-4-carboxylic acid (CID 14003900) has been investigated for kinase inhibition . The trityl group in methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate may enhance lipid solubility, potentially improving blood-brain barrier penetration.

SupplierLocationPurity
Chengdu Feibo Pharm Technology Co.Chengdu, China>95%
Nantong MYBio-pharm. Co.Nantong, China>90%
Nantong Puyue Biomedical Co.Nantong, China>90%

Pricing and bulk availability are typically provided upon inquiry, with quantities ranging from milligrams to kilograms.

Research Gaps and Future Directions

Unexplored Reactivity

The interplay between the trityl group and other substituents warrants systematic study. For example, photophysical properties could be explored given the aromatic trityl moiety’s potential for π-stacking interactions.

Biological Profiling

In vitro assays to evaluate cytotoxicity, enzyme inhibition, and metabolic stability are critical to unlocking therapeutic applications. Comparative studies with analogs like methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate (CID 117956566) may reveal structure-activity relationships .

Process Optimization

Scalable synthesis methods remain a challenge. Continuous-flow chemistry or biocatalytic approaches could mitigate issues related to steric hindrance and functional group sensitivity.

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